4H-1,2-Oxazete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2-Oxazete is a four-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure. This compound is known for its high reactivity and serves as an important intermediate in organic synthesis, particularly in the formation of complex nitrogen-containing scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-1,2-Oxazete can be synthesized through various methods. One common approach involves the reaction of 3-tert-butyl-1-chloro-4,4-dimethylpenta-1,2-diene with dinitrogen tetroxide (N₂O₄) to yield crystalline oxazete derivatives . Another method includes the addition of m-chloroperbenzoic acid to oxime in dichloromethane (CH₂Cl₂) at 0°C, resulting in the formation of this compound after 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s high reactivity and potential instability.
Chemical Reactions Analysis
Types of Reactions: 4H-1,2-Oxazete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitronate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and nitrous anhydride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Nitronate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazete derivatives
Scientific Research Applications
4H-1,2-Oxazete has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex nitrogen-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in developing pharmaceuticals with specific biological targets.
Industry: It is used in the synthesis of materials with specialized properties
Mechanism of Action
The mechanism of action of 4H-1,2-oxazete involves its high reactivity as a 1,3-dipole, making it a valuable intermediate in cycloaddition reactions. The formation of this compound proceeds through a one-step mechanism, while its retro-32CA reaction leads to the formation of di-tert-butyl ketone and nitrile oxide derivatives .
Comparison with Similar Compounds
4H-1,2-Oxazole: Another four-membered heterocyclic compound with similar reactivity.
1,2-Oxazetidine: A related compound with a different ring structure.
Uniqueness: 4H-1,2-Oxazete is unique due to its specific ring structure and high reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .
Properties
CAS No. |
20656-10-4 |
---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
4H-oxazete |
InChI |
InChI=1S/C2H3NO/c1-2-4-3-1/h1H,2H2 |
InChI Key |
SIVKUKATDHXXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.